2-(4-Chloro-2-cyclohexylphenoxy)acetic acid

CRTh2 Antagonism Prostaglandin D2 Receptor Structure-Activity Relationship (SAR)

Medicinal chemistry programs targeting the CRTh2/DP2 receptor in allergic asthma and atopic dermatitis require the parent phenoxyacetic acid scaffold bearing the critical ortho-cyclohexyl substituent-a steric feature absent from commercial herbicides like MCPA and 2,4-D. This compound (CAS 19774-97-1) fills that gap as the unmodified acid starting material. - Documented CRTh2 binding: Ki = 3,280 nM (methyl ester); (S)-α-methylation improves affinity 44-fold to Ki = 75 nM, enabling systematic SAR exploration. - Ortho-cyclohexyl + para-Cl substitution pattern confers unique lipophilicity (logP 4.4) and steric bulk not recapitulated by 2,4-D or MCPA scaffolds. - Supplied at ≥95% purity; serves as a versatile building block for amide/ester conjugation, cross-coupling at the 4-Cl handle, and analytical reference standard.

Molecular Formula C14H17ClO3
Molecular Weight 268.73 g/mol
CAS No. 19774-97-1
Cat. No. B1361540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
CAS19774-97-1
Molecular FormulaC14H17ClO3
Molecular Weight268.73 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC(=O)O
InChIInChI=1S/C14H17ClO3/c15-11-6-7-13(18-9-14(16)17)12(8-11)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17)
InChIKeyOGVODSDQXYUSDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid (CAS 19774-97-1): Procurement Guide for Phenoxyacetic Acid Derivatives


2-(4-Chloro-2-cyclohexylphenoxy)acetic acid (CAS 19774-97-1) is a synthetic phenoxyacetic acid derivative with molecular formula C₁₄H₁₇ClO₃ and molecular weight 268.74 g/mol . It belongs to the class of substituted aryloxyalkanoic acids, which are recognized for their capacity to function as synthetic auxin analogs in plant systems and as molecular scaffolds in medicinal chemistry targeting G protein-coupled receptors [1].

Procurement Risk: Why 2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid Cannot Be Substituted with Generic Phenoxyacetic Analogs


Interchangeability of phenoxyacetic acid derivatives in research and industrial applications is precluded by structure-specific receptor binding and functional selectivity. For instance, while 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) are well-established as broad-spectrum herbicides, their substitution patterns fail to recapitulate the specific steric and lipophilic interactions conferred by the ortho-cyclohexyl and para-chloro substitution unique to 2-(4-chloro-2-cyclohexylphenoxy)acetic acid [1]. This distinction is critical: in medicinal chemistry contexts, even minor structural modifications result in orders-of-magnitude differences in receptor binding affinity, as evidenced by comparative CRTh2 receptor data [2]. In plant growth regulation, the cyclohexyl moiety introduces hydrophobic bulk that cannot be mimicked by simpler methyl or dichloro analogs, thereby altering translocation, receptor engagement, and biological outcome [3].

Quantitative Differentiation Evidence: 2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid vs. Closest Analogs


CRTh2 Receptor Binding Affinity: 44-Fold Higher Potency for Optimized (S)-Propanoic Acid Analog Demonstrates Scaffold Potential

The core scaffold of 2-(4-chloro-2-cyclohexylphenoxy)acetic acid serves as a foundational structure for optimizing CRTh2 receptor antagonists. While the parent acid exhibits relatively modest binding in direct assays, its methyl ester derivative demonstrates measurable binding with Ki = 3,280 nM [1]. Importantly, strategic α-methylation to yield (S)-2-(4-chloro-2-cyclohexylphenoxy)propanoic acid enhances receptor binding by approximately 44-fold (Ki = 75 nM), confirming that the 4-chloro-2-cyclohexylphenoxy scaffold is a high-value starting point for potency optimization in drug discovery programs [2].

CRTh2 Antagonism Prostaglandin D2 Receptor Structure-Activity Relationship (SAR) Inflammation

CRTh2 Antagonist SAR: 4-Chloro vs. 4-Bromo and 4-Trifluoromethyl Analogs in Human Receptor Binding

In a systematic SAR analysis of 2-cyclohexylphenoxyacetic acid derivatives, the 4-position substituent profoundly modulates human CRTh2 receptor binding affinity. The 4-chloro analog (as methyl ester) exhibits Ki = 3,280 nM [1]. Replacing chlorine with bromine improves affinity to Ki = 83 nM, while the 4-trifluoromethyl analog achieves Ki = 20 nM [2]. A 4-cyano substitution yields Ki = 59 nM [2]. This graded SAR profile demonstrates that the 4-chloro compound occupies a defined intermediate position, making it the appropriate reference compound for programs seeking to balance synthetic accessibility with measurable receptor engagement.

Halogen SAR CRTh2 Antagonism Lipophilicity GPCR Pharmacology

Herbicidal Selectivity: Comparative Toxicity of Phenoxyacetic Acids in Cereal vs. Broadleaf Weed Systems

Phenoxyacetic acids exhibit differential phytotoxicity based on substitution pattern. Classic comparative studies establish that 2-chlorophenoxyacetic acid and pentachlorophenoxyacetic acid show lower toxicity than 2,4-dichlorophenoxyacetic acid (2,4-D), 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), and 4-chlorophenoxyacetic acid [1]. 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, bearing a 4-chloro substitution in the context of an ortho-cyclohexyl group, shares the 4-chloro pharmacophore with the more toxic members of this class [2]. This structural alignment suggests that the compound likely retains auxin-mimetic herbicidal activity characteristic of 4-chloro-substituted phenoxyacetic acids, while the cyclohexyl moiety may modulate its physical properties and target selectivity relative to simpler analogs like MCPA (4-chloro-2-methylphenoxyacetic acid).

Selective Herbicide Broadleaf Weed Control Phenoxyacetic Acid Cereal Crop Tolerance

Physicochemical Differentiation: Cyclohexyl vs. Methyl Substitution in Phenoxyacetic Acid Scaffolds

The ortho-cyclohexyl substitution in 2-(4-chloro-2-cyclohexylphenoxy)acetic acid introduces substantial steric bulk and increased lipophilicity compared to the ortho-methyl substitution found in MCPA (4-chloro-2-methylphenoxyacetic acid), the most widely used commercial 4-chlorophenoxyacetic herbicide [1]. Molecular modeling of substituted phenoxyacetic acids demonstrates that steric parameters, including the size and shape of the HOMO orbital, correlate directly with auxin activity [2]. The cyclohexyl group, with its chair conformation and larger van der Waals volume, is predicted to alter receptor binding kinetics, membrane permeability, and metabolic stability relative to the planar, smaller methyl substituent. Additionally, the compound differs from clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) in both the position and nature of the lipophilic substituent .

Lipophilicity Steric Bulk Physicochemical Properties Scaffold Optimization

High-Value Application Scenarios for 2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid (CAS 19774-97-1)


Medicinal Chemistry: CRTh2 (DP2) Receptor Antagonist Lead Optimization and SAR Expansion

This compound serves as the parent scaffold in medicinal chemistry programs targeting the CRTh2 (DP2) receptor, a validated therapeutic target for allergic inflammation, asthma, and atopic dermatitis. The documented SAR demonstrates that the 4-chloro-2-cyclohexylphenoxy core supports measurable receptor binding (Ki = 3,280 nM as methyl ester) and that strategic modifications yield dramatic potency improvements: α-methylation to the (S)-propanoic acid analog increases affinity 44-fold to Ki = 75 nM, while halogen replacement with bromine or trifluoromethyl at the 4-position further enhances binding [1][2]. Procurement of the parent acid enables systematic exploration of these optimization vectors, making it the appropriate starting material for programs seeking to balance synthetic tractability with demonstrable target engagement [1][2].

Agricultural Chemistry: Synthetic Auxin Herbicide Development and Plant Growth Regulation Studies

As a 4-chloro-substituted phenoxyacetic acid derivative with an ortho-cyclohexyl substituent, this compound is a candidate for selective broadleaf weed control in cereal crops and plant growth regulation research. Classical herbicide studies establish that 4-chloro substitution on the phenoxyacetic acid scaffold confers elevated phytotoxicity relative to 2-chloro or unsubstituted analogs [3]. The cyclohexyl moiety introduces steric bulk and lipophilicity beyond that achievable with MCPA (4-chloro-2-methylphenoxyacetic acid), the commercial standard for cereal weed control [4]. This structural divergence enables investigation of how substituent sterics modulate auxin receptor binding, systemic translocation, and crop selectivity—parameters that cannot be studied using conventional methyl- or dichloro-substituted commercial herbicides [5].

Organic Synthesis: Building Block for Cyclohexyl-Containing Bioactive Molecules

2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is a versatile synthetic intermediate for constructing more complex bioactive molecules. The carboxylic acid moiety enables straightforward conjugation via amide bond formation or esterification, while the 4-chloro substituent provides a handle for further functionalization through cross-coupling reactions. Documented derivatives include piperidine conjugates, acetamide derivatives, and heterocyclic hybrids, demonstrating the scaffold's utility in generating diverse compound libraries . The compound's commercial availability at 95% purity supports its use as a reliable building block in both academic and industrial synthetic workflows [6].

Analytical Reference: Standard for Phenoxyacetic Acid Method Development and Environmental Monitoring

Given its defined structure and the presence of both chloro and cyclohexyl substituents, this compound can serve as a reference standard in analytical method development for phenoxyacetic acid derivatives. The cyclohexyl group confers distinct chromatographic retention behavior and mass spectrometric fragmentation patterns compared to simpler phenoxyacetic herbicides like 2,4-D and MCPA. This differentiation is valuable for developing and validating LC-MS/MS or GC-MS methods where co-elution of structurally similar phenoxyacetic acids presents an analytical challenge. The compound's documented physical properties and spectral data support its use in environmental monitoring, residue analysis, and quality control applications [7].

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